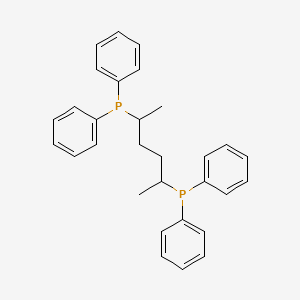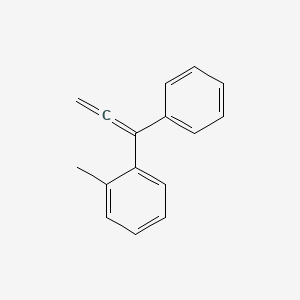
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methyl group and a phenyl-propa-1,2-dienyl group. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of toluene (methylbenzene) with a suitable propa-1,2-dienyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-phenyl-ethene: Similar structure but lacks the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-ethynyl)-benzene: Contains an ethynyl group instead of the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-propyl)-benzene: Saturated version of the compound with a propyl group.
Uniqueness
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature may influence the compound’s stability, reactivity, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
420121-32-0 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-3-15(14-10-5-4-6-11-14)16-12-8-7-9-13(16)2/h4-12H,1H2,2H3 |
InChI-Schlüssel |
XXNQZUUHBUOONH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)

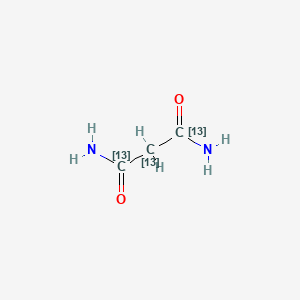

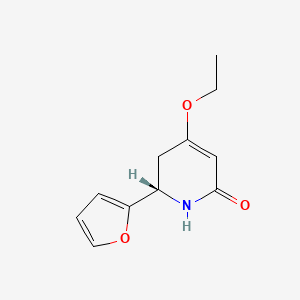
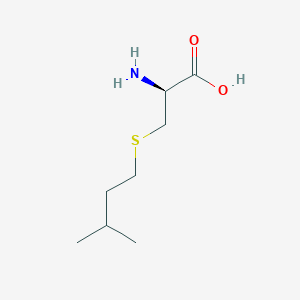




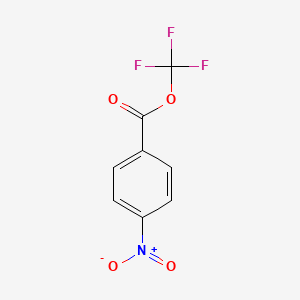
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
